molecular formula C13H21Cl2FN2 B3011235 [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286263-51-1

[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B3011235
CAS No.: 1286263-51-1
M. Wt: 295.22
InChI Key: NFGMQGKREYQKNM-UHFFFAOYSA-N
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Description

[1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperidin-4-ylmethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is used to study receptor-ligand interactions and signal transduction pathways. It serves as a tool for understanding the biological mechanisms of piperidine derivatives.

Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It is studied for its activity against various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, thereby altering signal transduction and cellular responses.

Comparison with Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl]methanamine
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanamine
  • [1-(4-Bromobenzyl)piperidin-4-yl]methanamine

Comparison: Compared to its analogs, [1-(2-Fluorobenzyl)piperidin-4-yl]methanamine dihydrochloride exhibits unique properties due to the position of the fluorine atom on the benzyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16;;/h1-4,11H,5-10,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGMQGKREYQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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